![molecular formula C14H13N3S B2722922 4-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1286700-03-5](/img/structure/B2722922.png)
4-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine
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Overview
Description
“4-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine” is a chemical compound. It has a molecular weight of 212.29 . It’s important to note that this compound is similar to other compounds that contain a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure of these compounds was confirmed by their C, H, and N analysis .Physical And Chemical Properties Analysis
The physical form of a similar compound, 5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine, is reported to be solid .Scientific Research Applications
- Notably, compound (Figs. 8, 9) exhibited anti-inflammatory and analgesic activity with a rapid onset of action .
- Thiazoles have been associated with antitumor and cytotoxic effects. For instance:
- Compound (Fig. 4) demonstrated potent activity against prostate cancer cells .
Analgesic and Anti-Inflammatory Effects
Antitumor and Cytotoxic Activity
Mechanism of Action
Target of Action
The primary targets of 4-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The exact mode of action of 4-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine Thiazole derivatives are known to interact with their targets in various ways, leading to different outcomes based on the specific derivative and target .
Biochemical Pathways
The specific biochemical pathways affected by 4-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 4-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 4-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have various molecular and cellular effects .
Future Directions
Thiazole derivatives have shown a broad range of biological activities, including anti-inflammatory, antibacterial, antiviral, and antitumor activities . Therefore, “4-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine” and similar compounds could be further explored for their potential therapeutic applications.
properties
IUPAC Name |
4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-10-5-4-7-12-13(10)17-14(18-12)16-9-11-6-2-3-8-15-11/h2-8H,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMMMUZSVIOARH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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